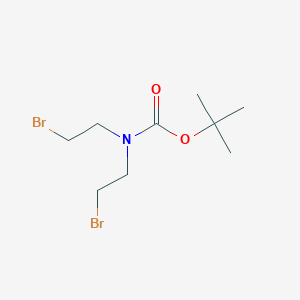

N-Boc-N,N-Bis(2-bromethyl)amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Boc-N,N-bis(2-bromoethyl)amine and related compounds often involves catalytic processes. A notable method includes the use of Bismuth(III) triflate as a catalyst in a one-step, three-component coupling reaction to synthesize N-Boc protected α-branched amines directly from commercially available compounds. This process is characterized by mild reaction conditions, low catalytic loading, and the easy removal of the N-protective group (Jaratjaroonphong, Tuengpanya, & Ruengsangtongkul, 2015).

Molecular Structure Analysis

The molecular structure of N-Boc-N,N-bis(2-bromoethyl)amine derivatives has been extensively studied through spectroscopic techniques such as multinuclear NMR spectroscopy and X-ray crystallography. These studies help understand the electronic structure, bonding, and spatial arrangement of atoms within the molecule, which are crucial for predicting reactivity and interactions with other molecules.

Chemical Reactions and Properties

N-Boc-N,N-bis(2-bromoethyl)amine participates in various chemical reactions, including N-arylation of anilines and secondary amines facilitated by N,N'-Bisoxalamides, enhancing the catalytic activity in Cu-catalyzed coupling reactions (Bhunia, Kumar, & Ma, 2017). These reactions expand the utility of N-Boc-N,N-bis(2-bromoethyl)amine in synthesizing various amide compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of N-Boc-N,N-bis(2-bromoethyl)amine and its derivatives are essential for practical applications in synthesis. These properties determine the compound's behavior in different solvents and conditions, affecting its reactivity and the outcome of synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the tendency to undergo specific chemical transformations, are pivotal in the application of N-Boc-N,N-bis(2-bromoethyl)amine in organic synthesis. For instance, the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water showcases the compound's versatility and adaptability in synthesis without requiring harsh conditions or complex catalysts (Chankeshwara & Chakraborti, 2006).

Wissenschaftliche Forschungsanwendungen

- Methodik: Forscher haben effiziente Methoden für den N-Boc-Schutz unter Verwendung dieser Verbindung entwickelt. Beispielsweise ermöglicht die Bestrahlung mit Ultraschall unter katalysatorfreien Bedingungen einen selektiven N-Boc-Schutz mit exzellenten isolierten Ausbeuten .

- Cholinchlorid/DES-System:

- Forscher haben eine nachhaltige Methode zur N-Boc-Entschützung unter Verwendung eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure als Reaktionsmedium und Katalysator untersucht. Dieses System entschützt effizient verschiedene N-Boc-Derivate und liefert hervorragende Ergebnisse .

- Aminschautz mit Boc-Anhydrid:

- Verschiedene Katalysatoren, einschließlich H-Suc HSO4, Thioharnstoff und ionische Flüssigkeiten, wurden für den N-Boc-Schutz unter Verwendung von Boc-Anhydrid untersucht. Mesopore SBA-15-Katalysatoren haben sich als vielversprechend erwiesen, um höhere Ausbeuten zu erzielen .

- N-Boc-N,N-Bis(2-bromethyl)amin ist für Forschungszwecke erhältlich. Wissenschaftler können seine Wechselwirkungen mit Biomolekülen, die potenzielle Medikamentenentwicklung und Proteomikstudien untersuchen .

N-Boc-Schutz von Aminen

Entschützung von N-Boc-Derivaten

Mesopore SBA-15-Katalysatoren

Biochemische Forschung

Zusammenfassend lässt sich sagen, dass this compound Anwendungen im Bereich des Aminschautzes, der Entschützung, der biochemischen Forschung, der Medikamentenentwicklung und der synthetischen Chemie findet. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug für diverse wissenschaftliche Untersuchungen. 🌟

Safety and Hazards

“N-Boc-N,N-bis(2-bromoethyl)amine” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

N-Boc-N,N-bis(2-bromoethyl)amine is a chemical compound used in organic synthesis It is known to be used in the synthesis of various compounds like peptides , suggesting that its targets could be peptide or protein structures in biochemical systems.

Mode of Action

It is known to introduce the boc-protective group in organic synthesis . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its role in the synthesis of peptides , it can be inferred that it may be involved in the modification of peptide synthesis pathways.

Result of Action

Given its role in introducing the boc-protective group in organic synthesis , it can be inferred that it may lead to the formation of new chemical structures or the modification of existing ones.

Action Environment

The action, efficacy, and stability of N-Boc-N,N-bis(2-bromoethyl)amine can be influenced by various environmental factors. For instance, it is recommended to be stored at 0-8°C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological system in which it is used can also influence its action and efficacy.

Eigenschaften

IUPAC Name |

tert-butyl N,N-bis(2-bromoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKNCWSDHQVBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597556 |

Source

|

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159635-50-4 |

Source

|

| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)